[2-[1-(4-Methylphenyl)pyrazole-4-carbonyl]phenyl] 3-bromobenzoate
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Overview
Description
“[2-[1-(4-Methylphenyl)pyrazole-4-carbonyl]phenyl] 3-bromobenzoate” is a compound that contains a pyrazole nucleus . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Synthesis Analysis
The pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . There are also other methods like silver-mediated [3 + 2] cycloaddition , one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride , and acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines .Molecular Structure Analysis
The molecular structure of pyrazoles is a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity . This structure is part of the heterocyclic diazole series .Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of reactions, including [3+2] cycloaddition , aerobic oxidative cyclization , and N-arylation .Scientific Research Applications
Catalysis in Cross-Coupling Reactions
Pyrazole-containing compounds, such as the one , have been utilized as ligands to stabilize metal complexes. These complexes act as pre-catalysts in Suzuki–Miyaura cross-coupling reactions. They facilitate the conversion of various substrates like bromobenzene and phenylboronic acid into biphenyls. The presence of electron-withdrawing substituents enhances their effectiveness in these reactions (Ocansey, Darkwa, & Makhubela, 2018).
Antifungal Activity
Compounds with pyrazole-4-carbonyl structures have demonstrated significant antifungal properties. In particular, derivatives of this compound exhibited higher antifungal activity against various phytopathogenic fungi than some established antifungal agents. This opens up potential applications in agriculture and pharmaceuticals for managing fungal diseases (Du et al., 2015).
Corrosion Inhibition and Antimicrobial Use
Pyrazole and pyrazolone derivatives, including those similar to the specified compound, have been effective as corrosion inhibitors for materials like copper. Additionally, these compounds exhibit strong antimicrobial activities, surpassing conventional bactericide agents in some cases. Such properties make them valuable in industrial applications for material preservation and in medical contexts for controlling microbial growth (Sayed, Azab, Anwer, Raouf, & Negm, 2018).
Future Directions
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . The goal of current research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives . These compounds could potentially be the best inhibitors for the novel SARS Cov-2 virus and have more future in the discovery of potent drug candidates .
Mechanism of Action
Target of Action
Similar pyrazole-bearing compounds have been known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . These compounds have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
A molecular simulation study on a similar compound revealed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets through a mechanism involving binding to specific active sites.
Biochemical Pathways
Similar pyrazole-bearing compounds have shown to affect the life cycle ofLeishmania and Plasmodium species , suggesting that they may interfere with the biochemical pathways of these organisms.
Result of Action
Similar compounds have shown significant inhibitory activity againstLeishmania and Plasmodium species , suggesting that they may have potential antileishmanial and antimalarial effects.
Properties
IUPAC Name |
[2-[1-(4-methylphenyl)pyrazole-4-carbonyl]phenyl] 3-bromobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrN2O3/c1-16-9-11-20(12-10-16)27-15-18(14-26-27)23(28)21-7-2-3-8-22(21)30-24(29)17-5-4-6-19(25)13-17/h2-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUPVWOFQGOTDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C=N2)C(=O)C3=CC=CC=C3OC(=O)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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